molecular formula C8H12Cl2N4 B1457709 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride CAS No. 66522-30-3

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride

Cat. No.: B1457709
CAS No.: 66522-30-3
M. Wt: 235.11 g/mol
InChI Key: HMUDATPZGUJRMP-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is a heterocyclic compound that contains both pyrazine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under controlled conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Catalysts such as palladium and copper can facilitate cyclization reactions.

Major Products Formed

    Substituted pyrazines: Substitution reactions can yield various substituted pyrazines depending on the nucleophile used.

    Cyclized heterocycles: Cyclization reactions can produce a range of heterocyclic compounds with potential biological activities.

Scientific Research Applications

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is unique due to the presence of both pyrazine and piperazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-3-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUDATPZGUJRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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